N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide
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Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide is a synthetic organic compound with a complex molecular structure. This compound is characterized by the presence of multiple functional groups, including an ethanesulfonyl group, a tetrahydroquinoline core, and a trimethoxybenzamide moiety. Such structural features make it a molecule of interest in various scientific research fields, particularly in medicinal chemistry and pharmacology.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step organic reactions.
The initial step often includes the formation of the tetrahydroquinoline core via the Pictet-Spengler reaction, which condenses an aromatic aldehyde with an amine.
Lastly, the coupling of the 3,4,5-trimethoxybenzoyl chloride with the intermediate product under basic conditions completes the synthesis of the target compound.
Industrial Production Methods:
Industrial production often follows similar synthetic routes but optimizes for larger scales by employing continuous flow chemistry and automated systems.
Catalysts and high-throughput screening techniques might be used to enhance yield and purity.
Types of Reactions:
Oxidation: The ethanesulfonyl group could undergo oxidation to form sulfonic acids or related derivatives.
Reduction: The amide bond within the compound might be reduced under specific conditions to yield amines.
Substitution: The aromatic rings could participate in electrophilic aromatic substitution, introducing new functional groups.
Common Reagents and Conditions:
Oxidation might require reagents such as potassium permanganate or chromium trioxide.
Reduction often involves reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution reactions could utilize reagents such as halogens and Lewis acids.
Major Products Formed:
Oxidation could yield sulfonic acids.
Reduction might produce amines.
Substitution can introduce various substituents on the aromatic rings, leading to diverse derivatives.
Chemistry:
Used as a building block for designing new chemical entities with specific properties.
Biology:
Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Explored as a lead compound in drug discovery programs targeting diseases like cancer and infections.
Industry:
Utilized in material science for developing novel materials with desired electronic or optical properties.
Mechanism:
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors.
The ethanesulfonyl group could act as a pharmacophore, essential for binding to biological targets.
Molecular Targets and Pathways:
Potential targets include kinases, proteases, and G-protein coupled receptors.
The trimethoxybenzamide moiety might enhance binding affinity and selectivity.
Comparison:
Compared to other sulfonyl-containing compounds, this compound is unique due to its tetrahydroquinoline and trimethoxybenzamide components.
Compounds like sulfasalazine or sulfamethoxazole, which also contain sulfonyl groups, lack the specific structural features that confer the unique properties observed in our compound.
Comparison with Similar Compounds
Sulfasalazine
Sulfamethoxazole
4-(ethanesulfonyl)-2,5-dimethoxyaniline
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Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-5-30(25,26)23-10-6-7-14-11-16(8-9-17(14)23)22-21(24)15-12-18(27-2)20(29-4)19(13-15)28-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATAHSMXHCNHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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